molecular formula C10H13N B3283137 2-Methyl-4-(prop-1-en-2-yl)aniline CAS No. 76210-45-2

2-Methyl-4-(prop-1-en-2-yl)aniline

Cat. No. B3283137
CAS RN: 76210-45-2
M. Wt: 147.22 g/mol
InChI Key: FEECFVMAYXYYIF-UHFFFAOYSA-N
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Description

2-Methyl-4-(prop-1-en-2-yl)aniline, also known as 2-Methyl-4-(isopropenyl)aniline, is an organic compound with the chemical formula C11H15N. It is a colorless to yellowish liquid that is used in various industrial applications.

Mechanism Of Action

The mechanism of action of 2-Methyl-4-(prop-1-en-2-yl)aniline(prop-1-en-2-yl)aniline is not well understood. However, it is believed to act as a nucleophile and undergo various reactions with other organic compounds. It is also believed to have a role in the inhibition of various enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Methyl-4-(prop-1-en-2-yl)aniline(prop-1-en-2-yl)aniline have not been extensively studied. However, it has been found to have some toxic effects on certain organisms. It has also been found to have some antimicrobial and antifungal properties.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Methyl-4-(prop-1-en-2-yl)aniline(prop-1-en-2-yl)aniline in lab experiments include its high reactivity and versatility. It can be used as a starting material for the synthesis of various organic compounds. However, its limitations include its toxicity and potential health hazards.

Future Directions

There are several future directions for the study of 2-Methyl-4-(prop-1-en-2-yl)aniline(prop-1-en-2-yl)aniline. One area of research could be the development of new synthesis methods that are more efficient and have higher yields. Another area of research could be the investigation of its potential use in the synthesis of new pharmaceuticals and agrochemicals. Additionally, its potential use as a catalyst for various organic reactions could also be explored. Overall, further research is needed to fully understand the potential applications of this compound.
Conclusion
In conclusion, 2-Methyl-4-(prop-1-en-2-yl)aniline(prop-1-en-2-yl)aniline is an important organic compound that has various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound.

Scientific Research Applications

2-Methyl-4-(prop-1-en-2-yl)aniline(prop-1-en-2-yl)aniline has been extensively studied for its potential use in various scientific research applications. It has been found to be an effective reagent for the synthesis of various organic compounds. It is also used as a starting material for the synthesis of various pharmaceuticals and agrochemicals.

properties

IUPAC Name

2-methyl-4-prop-1-en-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-7(2)9-4-5-10(11)8(3)6-9/h4-6H,1,11H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEECFVMAYXYYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(prop-1-en-2-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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